molecular formula C5H5NO2S B075986 Methyl thiazole-5-carboxylate CAS No. 14527-44-7

Methyl thiazole-5-carboxylate

Cat. No. B075986
CAS RN: 14527-44-7
M. Wt: 143.17 g/mol
InChI Key: XDIBWBYTRTUUBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl thiazole-5-carboxylate involves various chemical pathways, including the reaction of methyl 2-aminothiazole-5-carboxylate with di-tert-butyl carbonate to produce methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, showcasing the versatility of thiazole derivatives in organic synthesis (K. An et al., 2010). Another innovative method utilizes 3-bromo-2-isocyanoacrylates (BICA) with hydrogen sulfide, offering a novel synthesis pathway for methyl 5-substituted thiazole-4-carboxylates, indicating the potential for diverse chemical modifications (M. Yamada et al., 1995).

Molecular Structure Analysis

The molecular structure of this compound derivatives reveals intricate details, such as planar thiazole rings and weak intramolecular hydrogen bonds, which contribute to their chemical stability and reactivity. For instance, the title compound, C10H14N2O4S, demonstrates the planarity of the thiazole ring and the formation of two twisted six-membered rings due to weak intramolecular hydrogen bonds (K. An et al., 2010).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including cyclization and substitution, leading to a wide range of compounds with different chemical properties. For example, the cyclization of thioamide with 2-chloroacetoacetate yields ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting the synthetic versatility of thiazole compounds (Tang Li-jua, 2015).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different domains. These properties are determined by their molecular structure and intermolecular interactions. For instance, the analysis of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate revealed significant details about its crystal structure and molecular packing modes, offering insights into its physical characteristics (P. Akhileshwari et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as acidity, basicity, and reactivity towards various reagents, are influenced by their molecular structure. These properties are pivotal for their applications in chemical synthesis and potential pharmaceutical uses. The study of synthesis, antimicrobial activity, and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives illustrates the comprehensive chemical properties analysis, providing a foundation for developing new compounds with specific desired activities (Yahya Nural et al., 2018).

Scientific Research Applications

  • Pharmacological Properties : Basic esters of 4-methyl-thiazole-5-carboxylic acid and related compounds have been examined for their spasmolytic properties, central nervous system stimulant properties, and local anaesthetic properties (Chance, Dirnhuber, & Robinson, 1946).

  • Drug Discovery : Methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates have been synthesized as building blocks for drug discovery, offering possibilities for extensive exploration of chemical space around the molecule as a ligand for selected targets (Durcik et al., 2020).

  • Synthetic Methods : Novel synthetic methods for methyl 5-substituted thiazole-4-carboxylates have been developed, demonstrating the versatility of these compounds in synthetic chemistry (Yamada, Fukui, & Nunami, 1995).

  • Biosynthetic Enzyme Structure : The structure of the THI1 protein from Arabidopsis thaliana, involved in thiazole biosynthesis, has been determined. This research provides insights into the thiazole biosynthesis in Eukaryotes (Godoi et al., 2006).

  • Antimicrobial Activity : Thiazole-5-carboxamide derivatives have been synthesized and subjected to microbial screening, showing various biological activities including antibacterial and antifungal activities (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

  • Corrosion Inhibition : Methyl thiazole-5-carboxylate derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media, showing effective inhibition properties (El aoufir et al., 2020).

  • Anticancer Agents : Novel pharmacophores containing thiazole moiety have been synthesized and evaluated as potent anticancer agents (Gomha et al., 2017).

Safety and Hazards

“Methyl thiazole-5-carboxylate” is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and ensuring adequate ventilation .

Future Directions

While specific future directions for “Methyl thiazole-5-carboxylate” were not found, related compounds have shown potential in medicinal chemistry. For instance, triazole-pyrimidine-based compounds have shown potential as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

methyl 1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIBWBYTRTUUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20317869
Record name Methyl thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20317869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14527-44-7
Record name 14527-44-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20317869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of 2.15 g of isoamyl nitrite and 10 ml of dioxane was stirred at 80° C. under a nitrogen atmosphere. A solution of 1.23 g of 2-aminothiazole-5-carboxylic acid methyl ester (8-3) in 20 ml of dioxane was added drop wise. The mixture was refluxed for 2 hours. After cooling to room temperature 30 ml of ethyl acetate was added. The mixture was washed with brine and dried and the solvent evaporated under reduced pressure. The crude product is purified on silica, yielding 0.54 g (48%) of thiazol 5-carboxylic acid methyl ester (8-4).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 2-aminothiazole-5-carboxylate (79 g, 0.5 mol) was added over a period of 2 hours to a boiling solution of amyl nitrite (117.0 g, 1.0 mol) in dioxan (1 liter). After refluxing for a further half hour, the solvent was removed under reduced pressure and the residue was steam distilled to give a yellow oil which, on trituration with petroleum ether, gave the desired product as a white solid (32.0 g), m.pt. 68° C.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some synthetic approaches to obtain Methyl thiazole-5-carboxylate derivatives?

A: Several methods have been explored for the synthesis of this compound derivatives. One approach involves using substituted benzenecarbothioamides as starting materials. For instance, reacting 4-hydroxybenzenecarbothioamide with ethyl-2-chloroacetoacetate yields 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate, a key intermediate in the synthesis of Febuxostat. [] This method offers advantages over previous approaches by avoiding the use of hazardous hydrogen sulfide and high-pressure equipment. []

Q2: Can you explain the role of this compound in studying enzyme activity?

A: this compound plays a crucial role as a ligand in structural biology studies. For instance, a complex of 2-methyl-thiazole-5 carboxylate-AMP bound to a double mutant (H333A/I334A) of benzoate coenzyme A ligase has been crystallized and analyzed. [] This research provides valuable insights into the enzyme's active site and its interaction with substrates, contributing to a better understanding of its catalytic mechanism.

Q3: How does the introduction of a furan ring influence the biological activity of thiazole derivatives?

A: Research indicates that incorporating a furan ring into the structure of thiazole derivatives can enhance their antimicrobial properties. Specifically, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has proven useful as a building block for synthesizing new heterocyclic compounds with promising antimicrobial activity. []

Q4: What is the significance of exploring novel heterocycles incorporating the thiazole moiety?

A: The synthesis and characterization of new heterocyclic systems, such as benzoxepino[3,4-d]thiazole and benzothiepino[3,4-d]thiazole, represent significant advancements in medicinal chemistry. [] These novel compounds, derived from readily available starting materials like ethyl 2-phenyl-4-methyl-thiazole-5-carboxylate, hold potential for diverse biological activities and provide new avenues for drug discovery. []

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